molecular formula C23H28N4O5 B11372004 3,4,5-trimethoxy-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

3,4,5-trimethoxy-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11372004
M. Wt: 440.5 g/mol
InChI Key: PPSUMTHPDSGAEE-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, a morpholine moiety, and trimethoxybenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as ethyl acetate and hexane-ethyl acetate mixtures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its combination of a benzodiazole core, morpholine moiety, and trimethoxybenzamide group, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C23H28N4O5/c1-26-18-6-5-16(13-17(18)25-21(26)14-27-7-9-32-10-8-27)24-23(28)15-11-19(29-2)22(31-4)20(12-15)30-3/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,28)

InChI Key

PPSUMTHPDSGAEE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N=C1CN4CCOCC4

Origin of Product

United States

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